tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate
Description
This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and dual substituents at the 4-position: a methoxy group (-OCH₃) and an ethoxy-oxoethyl moiety (-CH₂-C(O)-OCH₂CH₃). The Boc group enhances stability during synthetic procedures, while the substituents influence electronic, steric, and physicochemical properties. Key physical properties include a flash point of 118°C (244.4°F) and availability as a solid (exact color/odor unspecified in evidence) .
Properties
Molecular Formula |
C15H27NO5 |
|---|---|
Molecular Weight |
301.38 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H27NO5/c1-6-20-12(17)11-15(19-5)7-9-16(10-8-15)13(18)21-14(2,3)4/h6-11H2,1-5H3 |
InChI Key |
PRWQPWCDGNNNMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the interactions of piperidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring structure allows it to bind to enzymes and receptors, modulating their activity. The ethoxy and oxoethyl groups contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights structural analogs and their key differences:
Physicochemical Properties
- Melting/Boiling Points: The target compound’s tert-butyl malonate analog (tert-Butyl ethyl malonate) has a boiling point of 83–85°C , suggesting similar volatility for esters.
- Solubility :
Spectroscopic Data
- NMR Analysis :
- The methoxy group in tert-Butyl 4-methoxypiperidine-1-carboxylate appears at δ 3.41 (¹H) and 56.1 ppm (¹³C) .
- Ethoxy-oxoethyl groups in the target compound would show distinct shifts for ester carbonyls (δ ~170–175 ppm in ¹³C NMR) and ethoxy protons (δ ~1.2–1.4 ppm for CH₃ and ~4.1–4.3 ppm for CH₂ in ¹H NMR).
Biological Activity
Tert-Butyl 4-(2-ethoxy-2-oxoethyl)-4-methoxypiperidine-1-carboxylate is a synthetic compound with a complex structure that includes a piperidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 301.38 g/mol . Its structure features:
- A piperidine ring which is known for its versatility in biological applications.
- Ethoxy and methoxy groups that enhance its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₇NO₅ |
| Molecular Weight | 301.38 g/mol |
| CAS Number | Not specified |
| Boiling Point | Not available |
| Purity | >97% |
Research indicates that compounds similar to this compound may act as integrin inhibitors . Integrins are proteins that facilitate cell adhesion and play critical roles in signaling pathways associated with cancer progression . The presence of the carbonyl group in the ethoxy side chain is significant for its reactivity, allowing it to participate in various biochemical interactions.
Pharmacological Applications
The biological activity of this compound suggests potential applications in:
- Cancer therapy : By inhibiting integrins, it may disrupt cancer cell signaling and metastasis.
- Neuropharmacology : Piperidine derivatives have been studied for their effects on neurotransmitter systems, which may include modulation of dopamine or serotonin pathways.
Table 2: Summary of Biological Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
